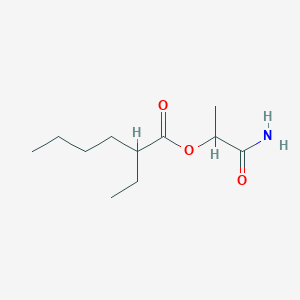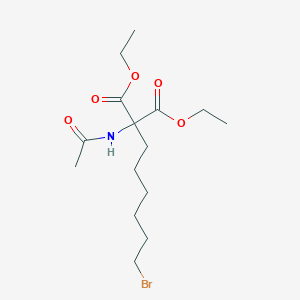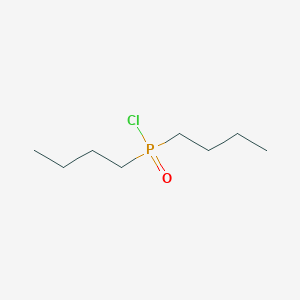
Phosphinic chloride, dibutyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphinic chloride, dibutyl- is an organophosphorus compound with the molecular formula C8H18ClOP. It is a colorless to pale yellow liquid that is used in various chemical reactions and industrial applications. This compound is known for its reactivity and versatility in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phosphinic chloride, dibutyl- can be synthesized through the reaction of dibutylphosphine oxide with thionyl chloride in toluene. The reaction is typically carried out under heating conditions for about 0.5 hours . The general reaction scheme is as follows:
(C4H9)2P(O)H+SOCl2→(C4H9)2P(O)Cl+SO2+HCl
Industrial Production Methods
Industrial production of phosphinic chloride, dibutyl- involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphinic chloride, dibutyl- undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding phosphinic acid derivatives.
Hydrolysis: It hydrolyzes in the presence of water to form dibutylphosphinic acid and hydrochloric acid.
Oxidation: It can be oxidized to form dibutylphosphinic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Toluene, chloroform
Conditions: Heating, presence of catalysts
Major Products
Dibutylphosphinic acid: Formed through hydrolysis or oxidation.
Phosphinic acid derivatives: Formed through substitution reactions with various nucleophiles.
Wissenschaftliche Forschungsanwendungen
Phosphinic chloride, dibutyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of phosphinic acid derivatives.
Biology: Employed in the synthesis of bioactive molecules and enzyme inhibitors.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drugs that target specific enzymes.
Industry: Applied in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of phosphinic chloride, dibutyl- involves its reactivity with nucleophiles. The phosphorus atom in the compound is electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of various phosphinic acid derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Phosphinic chloride, dibutyl- can be compared with other similar compounds such as:
Phosphonic chloride, dibutyl-: Similar in structure but contains a P=O bond instead of a P-Cl bond.
Phosphoric chloride, dibutyl-: Contains a P=O bond and is more oxidized compared to phosphinic chloride, dibutyl-.
Phosphinic acid, dibutyl-: The hydrolyzed form of phosphinic chloride, dibutyl-.
The uniqueness of phosphinic chloride, dibutyl- lies in its reactivity and versatility in forming various derivatives, making it a valuable reagent in organic synthesis and industrial applications.
Eigenschaften
IUPAC Name |
1-[butyl(chloro)phosphoryl]butane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18ClOP/c1-3-5-7-11(9,10)8-6-4-2/h3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANVPJIVTLVQUNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCP(=O)(CCCC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClOP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60382753 |
Source


|
| Record name | Phosphinic chloride, dibutyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60382753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
683-16-9 |
Source


|
| Record name | Phosphinic chloride, dibutyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60382753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

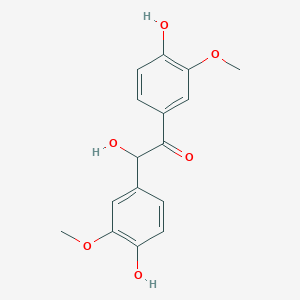
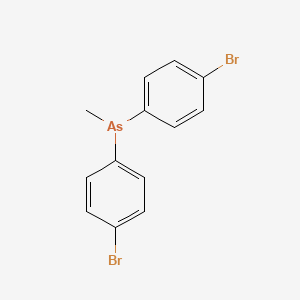
![1-(Furan-2-ylmethyl)-3-[4-[4-(furan-2-ylmethylcarbamoylamino)-2-methoxyphenyl]-3-methoxyphenyl]urea](/img/structure/B14742617.png)

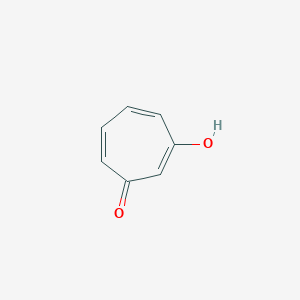
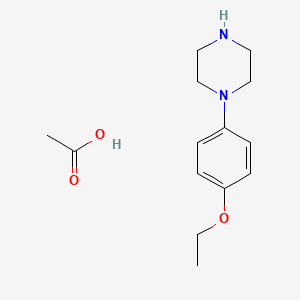
![2-[3-(5-nitrofuran-2-yl)-1H-1,2,4-triazol-5-yl]acetonitrile](/img/structure/B14742635.png)
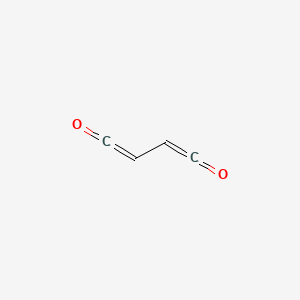

![1-[(2-Methylprop-2-en-1-yl)oxy]-1-oxopropan-2-yl 2-(acetyloxy)-2-methylpropanoate](/img/structure/B14742652.png)
![2-{[(E)-(1-cyclopropyl-4,6-dioxo-2-sulfanyl-1,6-dihydropyrimidin-5(4H)-ylidene)methyl]amino}benzoic acid](/img/structure/B14742654.png)
